molecular formula C8H10F3N5O2 B2978742 dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine CAS No. 320424-59-7

dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine

Número de catálogo: B2978742
Número CAS: 320424-59-7
Peso molecular: 265.196
Clave InChI: UGYMJHBYGJPSIC-PLNGDYQASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine is a nitroethenyl-substituted triazole derivative characterized by a trifluoromethyl group at the 5-position of the triazole ring and a dimethylamine substituent on the ethenyl moiety. This compound combines a nitro group (electron-withdrawing) with a trifluoromethyl group (lipophilic and electron-withdrawing), which may enhance its stability and reactivity in biological or chemical systems.

Propiedades

IUPAC Name

(Z)-N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N5O2/c1-14(2)4-5(16(17)18)6-12-13-7(15(6)3)8(9,10)11/h4H,1-3H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYMJHBYGJPSIC-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)C(=CN(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=C1C(F)(F)F)/C(=C/N(C)C)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine is C8H10F3N5O2C_8H_{10}F_3N_5O_2. The compound features a triazole ring, which is known for its diverse biological activities. Its trifluoromethyl group enhances lipophilicity and may contribute to its interaction with biological targets.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. A study involving N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated that certain compounds showed promising anticancer activity against various cancer cell lines. Notably, compound 4i exhibited superior activity compared to imatinib against several cancer types, indicating the potential of triazole-containing compounds in cancer therapy .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with triazole derivatives. For instance, a related study highlighted that specific triazole compounds provided protection against convulsions induced by pentylenetetrazole in animal models. The effectiveness of these compounds was benchmarked against diazepam, a well-known anticonvulsant .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how modifications to the triazole structure can influence biological activity. For example:

Compound ModificationBiological ActivityReference
Addition of trifluoromethyl groupIncreased lipophilicity and potential target interaction
Variations in substituents on the triazole ringAltered anticancer potency across different cell lines

These findings suggest that careful design and modification of the triazole ring can enhance the therapeutic profile of these compounds.

Case Studies

  • Anticancer Screening : A comprehensive screening of various triazole derivatives was conducted against 58 cancer cell lines by the National Cancer Institute (NCI). The results indicated significant growth inhibition in several lines, particularly CNS cancer cells .
  • Anticonvulsant Efficacy : In a controlled study, specific triazole derivatives were tested for their ability to prevent seizures in mice. The results showed that certain modifications led to enhanced protective effects compared to standard treatments like diazepam .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Substituent Effects on the Triazole Core

The trifluoromethyl group at the 5-position of the triazole ring is a critical feature shared with compounds such as Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d) and 2-((4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one (13a) . These compounds exhibit:

  • Enhanced Lipophilicity : The trifluoromethyl group increases membrane permeability, making such derivatives candidates for pesticidal or pharmaceutical applications .
  • Electron-Withdrawing Effects: Stabilizes the triazole ring, reducing susceptibility to hydrolysis compared to non-fluorinated analogs.

Nitro Group Functionality

The nitro group on the ethenyl moiety is shared with compounds like 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine . Key comparisons include:

  • Reactivity : Nitro groups facilitate reduction reactions to amines, enabling further functionalization (e.g., annulation reactions for polycyclic derivatives) .
  • Biological Activity : Nitro-substituted triazoles often display antiproliferative or antimicrobial properties, though cytotoxicity must be carefully evaluated .

Amine Substituents

The dimethylamine group distinguishes the target compound from analogs such as {4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]phenyl}amine and 5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine . Differences include:

  • Basicity : Dimethylamine (pKa ~10) is less basic than aromatic amines (pKa ~4–5), affecting solubility and interaction with biological targets.
  • Steric Effects : The dimethyl group may hinder binding to enzyme active sites compared to smaller substituents.

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents Elemental Analysis (C/H/N) Reference
Target Compound C₉H₁₁F₃N₆O₂ 316.22 4-Me, 5-CF₃, Z-nitroethenyl, NMe₂ Not explicitly reported N/A
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-2-(2-(4-nitrophenyl)hydrazono)acetate (9d) C₂₄H₁₇F₃N₈O₃S 554.50 5-CF₃, nitrobenzylidene, hydrazono Calc.: C 51.98, H 3.09, N 20.21
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 346.35 Benzothiazole, 2-nitrophenyl Not reported
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine C₈H₇N₅O₂ 205.17 3-nitrophenyl Not reported

Key Research Findings and Trends

  • Synthetic Flexibility : Triazole cores tolerate diverse substituents (e.g., thiophene, furan, sulfonamide), enabling tailored physicochemical properties .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CF₃, NO₂) improve metabolic stability but may reduce solubility .
  • Unresolved Challenges : Toxicity profiles of nitro-containing triazoles require further study, as seen in {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.